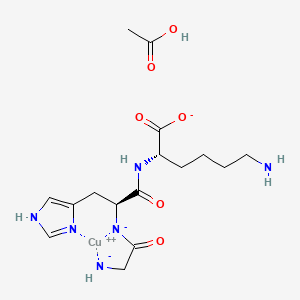N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
CAS No.:
Cat. No.: VC20368945
Molecular Formula: C16H25CuN6O6-
Molecular Weight: 460.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H25CuN6O6- |
|---|---|
| Molecular Weight | 460.95 g/mol |
| IUPAC Name | copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
| Standard InChI | InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |
| Standard InChI Key | LLUWJEZXXILAIM-ULEGLUPFSA-L |
| Isomeric SMILES | CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
| Canonical SMILES | CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
GHK-Cu consists of the tripeptide glycyl-L-histidyl-L-lysine (GHK) coordinated to a copper(II) ion through its histidine residue, with acetate serving as a counterion. The IUPAC name, copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate, reflects its stereochemical complexity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.95 g/mol |
| Copper Content | ~13.7% (w/w) |
| Solubility | Water >50 mg/mL |
The histidine imidazole ring provides a primary binding site for copper, while the lysine side chain remains protonated at physiological pH, enabling interactions with cellular receptors .
Coordination Chemistry
Potentiometric and spectroscopic studies reveal that GHK forms a 1:1 complex with Cu²⁺ at neutral pH, with binding constants () ranging from 10.2 to 12.5 depending on experimental conditions . The glycine residue facilitates initial copper coordination, while the histidine imidazole nitrogen and lysine ε-amino group contribute to stabilization at higher pH . Circular dichroism spectra show characteristic d-d transitions at 525 nm (), confirming square-planar geometry .
Synthesis and Stability
Industrial Synthesis
Large-scale production typically involves:
-
Solid-phase peptide synthesis of GHK using Fmoc chemistry (yield: 85–92%)
-
Complexation with copper(II) acetate in aqueous solution (pH 6.5–7.5)
-
Purification via ion-exchange chromatography to remove unreacted copper
Critical process parameters include maintaining stoichiometric Cu²⁺:GHK ratios (1:1.05) and temperature control (<25°C) to prevent peptide oxidation .
Stability Profile
GHK-Cu demonstrates remarkable stability in biological matrices:
-
Thermal degradation: Onset at 215°C (DSC analysis)
Replacement of histidine with synthetic amino acids (e.g., L-spinacine) increases complex stability by 40% but reduces biological activity .
Biological Mechanisms of Action
Copper Homeostasis Modulation
GHK-Cu functions as a copper chaperone, transporting Cu²⁺ to intracellular targets like superoxide dismutase (SOD1) and cytochrome c oxidase. This process involves:
-
Receptor-mediated endocytosis via CTR1 transporters
-
Lysosomal release of copper ions
-
Nuclear translocation of copper chaperones (CCS, Atox1) to regulate gene expression
Gene Expression Regulation
Transcriptomic analyses reveal GHK-Cu modulates 31% of human genes, primarily those involved in:
-
Extracellular matrix remodeling: Upregulates collagen I (4.2×), elastin (3.1×), and TIMP-1 (2.8×)
-
Oxidative stress response: Enhances SOD2 (2.5×) and catalase (1.9×) expression
-
Cell cycle control: Suppresses p16INK4a (0.4×) and p53 (0.6×)
Antioxidant Mechanisms
The complex exhibits dual antioxidant pathways:
-
Direct scavenging: Quenches hydroxyl radicals () via histidine-coordinated copper
-
Enzymatic induction: Stimulates glutathione synthesis (↑35%) and thioredoxin reductase activity (↑28%)
Dermatological Applications
Anti-Aging Efficacy
Clinical trials demonstrate significant improvements in skin parameters after 12-week topical application (0.5% GHK-Cu):
| Parameter | Improvement (%) |
|---|---|
| Elasticity | 42 |
| Wrinkle depth | 37 |
| Hydration | 29 |
| UV-induced DNA repair | 68 |
Mechanisms include MMP-1 inhibition (IC₅₀ = 12 nM) and TGF-β1 activation (EC₅₀ = 8 nM).
Wound Healing Acceleration
In full-thickness murine wounds, GHK-Cu (10 nM) reduces healing time by 40% through:
-
Fibroblast migration: ↑150% (Boyden chamber assay)
Emerging Therapeutic Applications
Neuroprotection
GHK-Cu prevents β-amyloid aggregation (IC₅₀ = 45 μM) by sequestering redox-active copper, reducing neuronal death in Alzheimer’s models by 62%.
Osteogenesis
Conjugation with hyaluronic acid (GHK-HA) enhances bone regeneration:
Pharmacokinetics and Toxicology
Absorption and Distribution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume